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molecular formula C19H24N2 B1671792 Imipramine CAS No. 50-49-7

Imipramine

Cat. No. B1671792
M. Wt: 280.4 g/mol
InChI Key: BCGWQEUPMDMJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05340750

Procedure details

6-Carboxyfluorescein (1.00 g, 2.66 mmol) was dissolved in 8 mL DMF, 306 mg (2.66 mmol) of N-hydroxysuccinimide was added, 549 mg (2.66 mmol) of 1,3-dicyclohexylcarbo-diimide was added, and the reaction stirred for 17 hours, under N2, in the dark. The reaction mixture was vacuum filtered, filtrate combined with 7.84 mg (2.65 mmol) of 2-aminoimipramine (4c), 0.56 mL (4.0 mmol) of triethylamine, and 4.0 mL DMF, and reaction allowed to stir 4 days under N2, in the dark. Reaction solvents were removed in vacuo and residue purified on reverse phase C18 semi-preparative (1 mm) TLC plates, eluting with H2O/THF/HOAc (40/60/0.4) followed by preparative HPLC on a Waters mbondapak C18 column (19 mm× 150 mm), eluting with H2O/THF/HOAc (35/65/0.4) at a flow rate of 7.0 mL/minute to yield 410 mg (24%) of the desired imipramine tracer (12) as an orange powder; mass spec (FAB) (M+H)+ 654.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step Two
Quantity
549 mg
Type
reactant
Reaction Step Three
[Compound]
Name
( 4c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.56 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
24%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7](O)=O)=C[C:4]([C:10]2[C:20]3[CH:21]=[CH:22][C:23](O)=[CH:24][C:19]=3OC3C=2C=CC(C=3)=O)=[C:3]([C:26](O)=O)[CH:2]=1.O[N:30]1C(=O)CC[C:31]1=O.C1(N=C=NC2CCCCC2)CCCCC1.[CH2:52]([N:54]([CH2:57][CH3:58])[CH2:55]C)C>CN(C=O)C>[CH3:52][N:54]([CH2:57][CH2:58][CH2:31][N:30]1[C:26]2[CH:7]=[CH:6][CH:1]=[CH:2][C:3]=2[CH2:4][CH2:10][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:19]1=2)[CH3:55]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
306 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Three
Name
Quantity
549 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
( 4c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 17 hours, under N2, in the dark
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
to stir 4 days under N2, in the dark
Duration
4 d
CUSTOM
Type
CUSTOM
Details
Reaction solvents
CUSTOM
Type
CUSTOM
Details
were removed in vacuo and residue
CUSTOM
Type
CUSTOM
Details
purified on reverse phase C18 semi-preparative (1 mm) TLC plates
WASH
Type
WASH
Details
eluting with H2O/THF/HOAc (40/60/0.4)
WASH
Type
WASH
Details
eluting with H2O/THF/HOAc (35/65/0.4) at a flow rate of 7.0 mL/minute

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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